2-({[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}amino)-3-phenylpropanamide
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Overview
Description
2-({[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}amino)-3-phenylpropanamide is a complex organic compound with a molecular formula of C19H21N3O4S and a molecular weight of 387.5 g/mol. This compound is characterized by the presence of a pyrrolidinyl group, a sulfonyl group, and a phenylalaninamide moiety, making it a unique and versatile molecule in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}amino)-3-phenylpropanamide typically involves the reaction of 4-(2-oxo-1-pyrrolidinyl)benzenesulfonyl chloride with phenylalanine . The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the sulfonamide bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve high purity levels required for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-({[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}amino)-3-phenylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; aqueous or organic solvents; temperatures ranging from 0-50°C.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions; temperatures ranging from -20 to 25°C.
Substitution: Amines, thiols; organic solvents like dichloromethane or ethanol; temperatures ranging from 0-50°C.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various sulfonamide derivatives.
Scientific Research Applications
2-({[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}amino)-3-phenylpropanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Employed in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 2-({[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}amino)-3-phenylpropanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access and subsequent catalytic activity. Additionally, it can modulate receptor function by interacting with receptor binding sites, leading to altered cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-{[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}glycine
- N-{[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}norleucine
- N-{[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}methionine
Uniqueness
2-({[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}amino)-3-phenylpropanamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable complexes with enzymes and receptors makes it a valuable tool in biochemical and pharmacological research.
Properties
Molecular Formula |
C19H21N3O4S |
---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
2-[[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonylamino]-3-phenylpropanamide |
InChI |
InChI=1S/C19H21N3O4S/c20-19(24)17(13-14-5-2-1-3-6-14)21-27(25,26)16-10-8-15(9-11-16)22-12-4-7-18(22)23/h1-3,5-6,8-11,17,21H,4,7,12-13H2,(H2,20,24) |
InChI Key |
MWPVDOBHYKSOAI-UHFFFAOYSA-N |
SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)NC(CC3=CC=CC=C3)C(=O)N |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)NC(CC3=CC=CC=C3)C(=O)N |
Origin of Product |
United States |
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